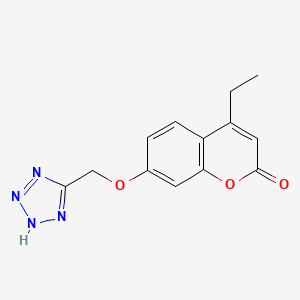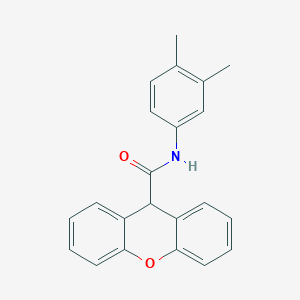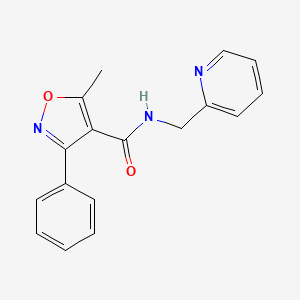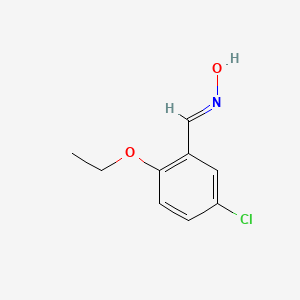![molecular formula C19H19ClN2O4 B5544550 1-(3-chlorophenyl)-4-[(3-methoxyphenoxy)acetyl]-2-piperazinone](/img/structure/B5544550.png)
1-(3-chlorophenyl)-4-[(3-methoxyphenoxy)acetyl]-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical processes that include acetylation, alkylation, reduction, and hydrolysis reactions. For instance, compounds like 1-(2,3-dichlorophenyl)piperazine have been synthesized from 2,6-dichloro-nitrobenzene and piperazine through a series of steps, yielding a significant total yield (Quan, 2006). This methodology may offer insights into the synthesis approach for 1-(3-chlorophenyl)-4-[(3-methoxyphenoxy)acetyl]-2-piperazinone.
Molecular Structure Analysis
Spectroscopic techniques such as NMR and X-ray crystallography provide detailed information about the molecular structure of similar compounds. For example, a study on 1,4-di(2-methoxyphenyl)-2,5-piperazinedione revealed its molecular structure through single crystal X-ray diffraction, demonstrating the importance of spectroscopic methods in understanding compound geometries (Shusheng Zhang et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving compounds like 1-(3-chlorophenyl)-4-[(3-methoxyphenoxy)acetyl]-2-piperazinone often include interactions with various reagents under specific conditions. The reactions of phenyl 4-nitrophenyl thionocarbonates with amines, studied by Castro et al. (2001), provide an example of how substituent effects influence reaction kinetics and mechanisms, potentially applicable to reactions of the compound (Castro et al., 2001).
Physical Properties Analysis
The physical properties of chemical compounds, including melting points, boiling points, and solubility, are crucial for their application and handling. While specific data on 1-(3-chlorophenyl)-4-[(3-methoxyphenoxy)acetyl]-2-piperazinone may not be readily available, research on similar compounds can offer insights into expected physical properties based on structural analogies.
Chemical Properties Analysis
The chemical properties of a compound are influenced by its functional groups, molecular structure, and reactivity. Studies on related piperazine derivatives highlight the importance of structural modifications on chemical properties, including reactivity and stability. For instance, the modifications of amide bonds and alkyl chains in derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide affected dopamine receptor affinity, showcasing the impact of chemical structure on properties (R. Perrone et al., 2000).
科学的研究の応用
Kinetics and Mechanisms of Reactions
Studies on compounds with structural similarities, such as the reactions of 3-methoxyphenyl and 3-chlorophenyl derivatives with secondary alicyclic amines, offer insights into the kinetics and mechanisms of chemical reactions. These studies are crucial for understanding the behavior of these compounds in various conditions, aiding in the development of new chemical entities with improved properties (Castro et al., 2001).
Antifungal and Anticancer Activities
Research into compounds like ketoconazole highlights the antifungal properties of molecules containing piperazine rings. Such studies are instrumental in the development of new antimycotic agents with broad-spectrum antifungal activity (Heeres et al., 1979). Additionally, derivatives of chlorophenyl cyclopropyl and piperazin-1-yl methanone have shown anticancer and antituberculosis activities, indicating the potential of similar compounds in therapeutic applications (Mallikarjuna et al., 2014).
Electrochemical Characterization
The electrochemical behavior of aryl piperazines, including derivatives with chlorophenyl and methoxyphenyl groups, is significant for forensic and analytical applications. These studies aid in the detection and quantification of substances in biological matrices, offering a foundation for developing novel diagnostic tools (Milanesi et al., 2021).
Serotonin Reuptake Inhibitors
Investigations into compounds like cetirizine, a piperazine antihistamine, demonstrate the relevance of piperazine derivatives in the modulation of histamine and serotonin receptors. This research contributes to the development of new drugs for treating allergies and depression, emphasizing the importance of structural features in drug design (Arlette, 1991).
特性
IUPAC Name |
1-(3-chlorophenyl)-4-[2-(3-methoxyphenoxy)acetyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c1-25-16-6-3-7-17(11-16)26-13-19(24)21-8-9-22(18(23)12-21)15-5-2-4-14(20)10-15/h2-7,10-11H,8-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVOGKRPBUCGGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)N2CCN(C(=O)C2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-4-[(3-methoxyphenoxy)acetyl]-2-piperazinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{(3S*,4R*)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5544468.png)
![2,8-dimethyl-N-[2-(3-pyridinylamino)ethyl]-4-quinolinecarboxamide](/img/structure/B5544476.png)
![3-(dimethylamino)-N-[(5-isobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]benzamide](/img/structure/B5544479.png)
![9-[3-(1H-pyrazol-1-yl)propanoyl]-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5544501.png)
![2-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]acetamide](/img/structure/B5544504.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B5544507.png)




![3-methyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B5544560.png)


![3-{[2-(difluoromethoxy)benzylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544575.png)